2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide

Description

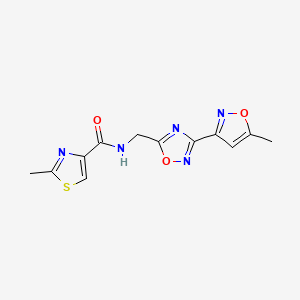

2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole-4-carboxamide core linked to a methyl-substituted 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at the 3-position with a 5-methylisoxazole group. This structural architecture combines three distinct heterocycles: thiazole, oxadiazole, and isoxazole. The compound’s design likely aims to exploit the electronic and steric properties of these rings for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

2-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3S/c1-6-3-8(16-19-6)11-15-10(20-17-11)4-13-12(18)9-5-21-7(2)14-9/h3,5H,4H2,1-2H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBICOWVASSPNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the oxadiazole and isoxazole rings through cyclization reactions. Key reagents often include thioamides, nitriles, and hydrazides, with reaction conditions involving catalysts such as acids or bases, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, often facilitated by catalysts or under specific pH conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dimethyl sulfoxide). Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in various biological effects.

Comparison with Similar Compounds

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structure : Direct linkage between thiazole (2-position) and isoxazole-4-carboxamide.

- Key Difference : Lacks the intermediate oxadiazole ring present in the target compound.

- Implications : Simplified structure may enhance synthetic accessibility but reduce conformational rigidity compared to the target compound .

5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

- Structure : Features a nitro group on the thiazole ring and a phenyl-substituted isoxazole.

- Key Differences: Nitro group introduces metabolic liability and electron-withdrawing effects.

Thiazol-5-ylmethyl carbamates (–3)

- Examples :

- (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate.

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.

- Key Differences :

Structural Comparison Table

Research Findings and Implications

While the provided evidence lacks direct pharmacological or biochemical data for the target compound, structural comparisons suggest:

- Oxadiazole Role : The 1,2,4-oxadiazole linker may improve metabolic stability compared to direct carboxamide linkages (e.g., compound in ) due to its electron-deficient nature and resistance to enzymatic cleavage.

- Substituent Effects : Methyl groups on the thiazole and isoxazole (target compound) likely enhance solubility and reduce toxicity compared to nitro or phenyl substituents (e.g., ).

- Functional Complexity : Carbamate derivatives (–3) exhibit advanced stereochemical features for specific biological targeting, whereas the target compound’s simpler design may prioritize broad-spectrum applications or material properties.

Biological Activity

The compound 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and isoxazole moieties. The general synthetic route includes:

- Formation of the Thiazole Ring : The thiazole ring is synthesized through condensation reactions involving appropriate precursors.

- Isoxazole and Oxadiazole Formation : The incorporation of the isoxazole and oxadiazole rings is achieved through cyclization reactions with suitable reagents.

- Final Coupling : The final compound is formed by coupling the thiazole derivative with the isoxazole derivative, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar thiazole derivatives, showing promising results against various bacterial strains. For instance:

- Antibacterial Activity : Compounds structurally related to thiazoles have demonstrated significant antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) with Minimum Inhibitory Concentration (MIC) values often in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been investigated through in vivo and in vitro assays. Key findings include:

- Inhibition of COX Enzymes : Some compounds exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial in mediating inflammatory responses. This suggests a mechanism where these compounds could serve as lead candidates for anti-inflammatory drug development .

Anticancer Activity

The anticancer efficacy of similar compounds has also been explored:

- Cell Line Studies : Research indicates that thiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values suggesting potent cytotoxicity . Mechanistically, these compounds may activate apoptotic pathways or inhibit specific signaling cascades involved in tumor growth.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could modulate receptor activity that influences cellular proliferation and survival.

Data Summary Table

Study 1: Antimicrobial Evaluation

In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound exhibited MIC values ranging from 5 to 50 µg/mL against a panel of bacterial strains. This highlights the potential application in treating infections caused by resistant bacteria.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory activity demonstrated that derivatives effectively reduced carrageenan-induced edema in rodent models. The mechanism was linked to COX inhibition, supporting their potential as therapeutic agents for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.